molecular formula C19H18Cl2N2O3 B2539544 2,5-dichloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide CAS No. 954067-94-8

2,5-dichloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide

Cat. No. B2539544
CAS RN: 954067-94-8
M. Wt: 393.26
InChI Key: JFECCQTXZZMNFW-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide, also known as DPNB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPNB is a white solid that is soluble in organic solvents and is used as a reagent in various chemical reactions.

Scientific Research Applications

Synthesis and Characterization

2,5-dichloro-N-(2-oxo-2-(2-phenylmorpholino)ethyl)benzamide is involved in the synthesis of novel compounds with potential biological activities. For example, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) was used in the synthesis of a novel series of α-ketoamide derivatives, demonstrating its effectiveness in producing high purity and yield under carbodiimide conditions. These compounds were synthesized via the ring opening of N-acylisatin, leading to 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives characterized by FT-IR, NMR, and elemental analysis (El‐Faham et al., 2013).

Biological Activity Evaluation

Compounds synthesized from this compound and related structures have been evaluated for their biological activities. For instance, novel enaminone sesquiterpenic compounds, synthesized via azido-Schmidt reaction catalyzed by TiCl4, showed promising cytotoxic activity against human cancer cell lines, demonstrating the potential for anticancer applications. The structural identification and biological activity evaluations were supported by various spectroscopic and analytical techniques, underscoring the compound's relevance in medicinal chemistry research (Bimoussa et al., 2021).

Antimicrobial and Antifungal Activity

Further research on derivatives of this compound has highlighted their potential antimicrobial and antifungal activities. The synthesis of new thiourea derivatives and their interaction with bacterial cells in both free and adherent states have been investigated, showing significant activity against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the possibility of developing novel antimicrobial agents with antibiofilm properties from these compounds (Limban et al., 2011).

Green Chemistry and Drug Discovery

The application of green chemistry principles in the synthesis of this compound derivatives has also been explored. Ultrasound-assisted synthesis techniques were employed to create challenging anti-tubercular scaffolds, demonstrating the compound's role in promoting environmentally friendly synthetic methods while contributing to the discovery of new therapeutic agents. This approach underscores the versatility of this compound in drug discovery, offering insights into its potential applications in treating infectious diseases (Nimbalkar et al., 2018).

properties

IUPAC Name

2,5-dichloro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3/c20-14-6-7-16(21)15(10-14)19(25)22-11-18(24)23-8-9-26-17(12-23)13-4-2-1-3-5-13/h1-7,10,17H,8-9,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFECCQTXZZMNFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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